molecular formula C15H14N4O3 B12004952 6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 377049-89-3

6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12004952
CAS No.: 377049-89-3
M. Wt: 298.30 g/mol
InChI Key: XWEIUABTJGEDGF-UHFFFAOYSA-N
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Description

6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyranopyrazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. A common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile . This reaction is often carried out under solvent-free conditions with the aid of heterogeneous catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid . The use of these catalysts not only enhances the reaction rate but also improves the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate receptor activity, leading to its biological effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. The presence of both amino and dihydroxyphenyl groups enhances its potential as a multifunctional therapeutic agent .

Properties

CAS No.

377049-89-3

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

6-amino-4-(3,4-dihydroxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H14N4O3/c1-2-9-13-12(7-3-4-10(20)11(21)5-7)8(6-16)14(17)22-15(13)19-18-9/h3-5,12,20-21H,2,17H2,1H3,(H,18,19)

InChI Key

XWEIUABTJGEDGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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